molecular formula C6H12N2O2 B2730652 N-(carbamoylmethyl)butanamide CAS No. 606488-67-9

N-(carbamoylmethyl)butanamide

Cat. No.: B2730652
CAS No.: 606488-67-9
M. Wt: 144.174
InChI Key: CAINLOUHJHDMAO-UHFFFAOYSA-N
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Description

N-(carbamoylmethyl)butanamide is an organic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It is also known by its IUPAC name, N-(2-amino-2-oxoethyl)butanamide . This compound is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Scientific Research Applications

N-(carbamoylmethyl)butanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(carbamoylmethyl)butanamide can be synthesized through various methods. One common approach involves the reaction of butanoyl chloride with glycine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of carbamoylation reactions, where a carbamoyl chloride reacts with a suitable amine under mild conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale carbamoylation processes. These processes utilize automated reactors to control temperature, pressure, and reaction time, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylmethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

Mechanism of Action

The mechanism of action of N-(carbamoylmethyl)butanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Butanamide: A simple amide with a similar structure but lacks the carbamoylmethyl group.

    Acetamide: Another simple amide with a shorter carbon chain.

    Propionamide: Similar to butanamide but with a three-carbon chain.

Uniqueness

N-(carbamoylmethyl)butanamide is unique due to the presence of both an amide and a carbamoyl group, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-3-6(10)8-4-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAINLOUHJHDMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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